molecular formula C9H7Cl2N B1432130 4,6-dichloro-3-methyl-1H-indole CAS No. 1956379-85-3

4,6-dichloro-3-methyl-1H-indole

Cat. No.: B1432130
CAS No.: 1956379-85-3
M. Wt: 200.06 g/mol
InChI Key: VBVIWORSWKGQDH-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-indole is a trisubstituted indole derivative characterized by the presence of chlorine atoms at the 4th and 6th positions and a methyl group at the 3rd position of the indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-methyl-1H-indole typically involves the following steps:

  • Starting Material: The synthesis often begins with an indole or its derivatives as the starting material.

  • Halogenation: Chlorination reactions are performed to introduce chlorine atoms at the desired positions on the indole ring. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-methyl-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: LiAlH₄, H₂, and a catalyst (e.g., palladium on carbon).

  • Substitution: NaN₃, KCN, and a suitable solvent (e.g., dimethylformamide).

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Azides or nitriles at the halogenated positions.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

  • Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and microbial infections.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methyl-1H-indole

  • 3-Methylindole

Properties

IUPAC Name

4,6-dichloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIWORSWKGQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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